![molecular formula C23H25N3O3 B6011308 N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B6011308.png)
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole moiety, and a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the oxazole moiety. One common method involves the reaction of 4-methoxyphenylboronic acid with cyanuric chloride to form an intermediate, which is then reacted with a piperidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chloromethane are used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in synthetic chemistry and pharmaceutical applications.
科学的研究の応用
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share structural similarities and exhibit dual antimicrobial and anti-inflammatory activities.
Peptidomimetic compounds: These compounds mimic the structure of peptides and have applications in inhibiting viral infections.
Uniqueness
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, an oxazole moiety, and a methoxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-10-8-17(9-11-20)21-6-2-3-7-22(21)24-23(27)18-5-4-13-26(15-18)16-19-12-14-29-25-19/h2-3,6-12,14,18H,4-5,13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSBLWTZFLCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
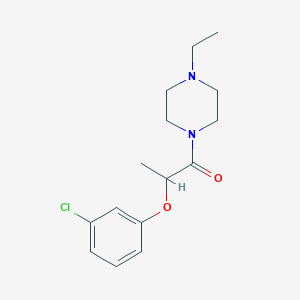
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)
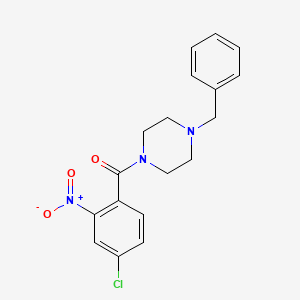
![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)
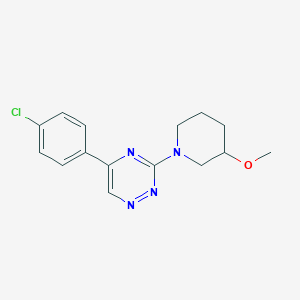
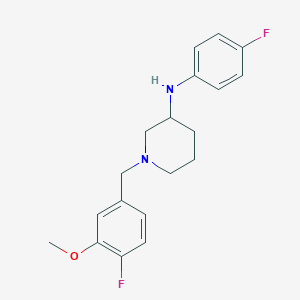
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B6011262.png)
![3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one](/img/structure/B6011269.png)
![7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6011277.png)
![2-(5-fluoro-2-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6011278.png)
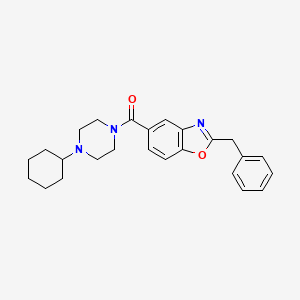
![N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6011287.png)
![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6011299.png)
